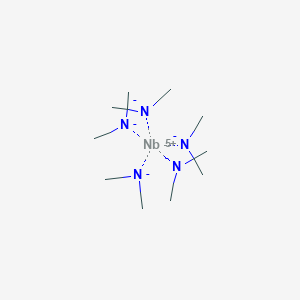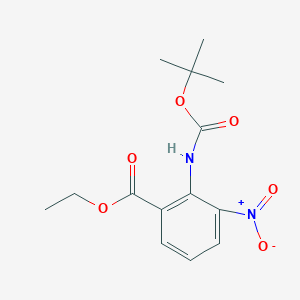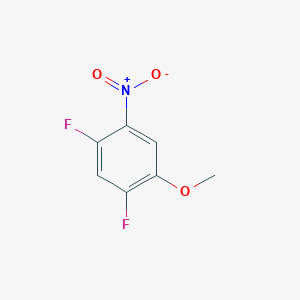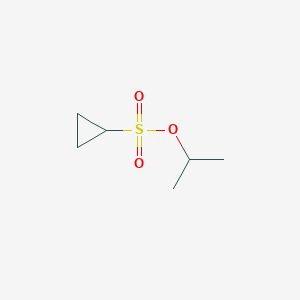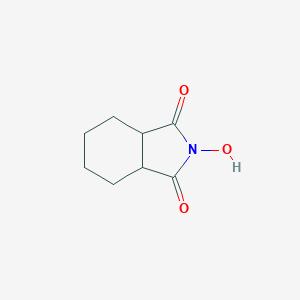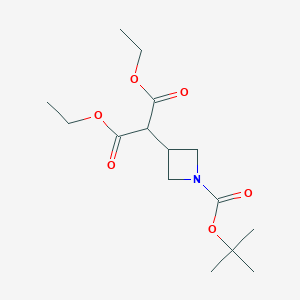
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Descripción general
Descripción
“Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” is a chemical compound with the molecular formula C15H25NO6 . It is also known by other names such as “®-diethyl 2- (1- (tert-butoxycarbonyl)pyrrolidin-3-yl)malonate” and "Propanedioic acid, 2- [ (3R)-1- [ (1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]-, 1,3-diethyl ester" .
Molecular Structure Analysis
The molecular structure of “Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” is represented by the formula C15H25NO6 . This indicates that the molecule is composed of 15 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” include a molecular weight of 315.362, a density of 1.1±0.1 g/cm3, a boiling point of 371.2±12.0 °C at 760 mmHg, and a flash point of 178.3±19.6 °C . The melting point is not available .Aplicaciones Científicas De Investigación
Organic Chemistry: Synthesis of New Compounds
Application Summary
“Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” is used in the synthesis of a newly functionalized heterocyclic amino acid, “Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate”. This compound was obtained via a [3+2] cycloaddition .
Methods of Application
The target compound was synthesized in four steps using commercially available N-Boc-protected azetidine-3-carboxylic acid. The synthetic sequence was started with the preparation of β-ketoester by its adduct methanolysis with Meldrum’s acid. In the following step, bromination of the ester was carried out in the presence of NBS in acetonitrile .
Results or Outcomes
The structure of the novel 1,3-selenazole was unequivocally confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
Organic Synthesis: Deprotection of tert-butoxycarbonyl (Boc) Amino Acids
Application Summary
The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups in organic synthesis. “Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” could potentially be used in the deprotection of Boc amino acids and peptides .
Methods of Application
The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .
Results or Outcomes
The development of simple, effective and environmentally compliant organic transformations are increasing sought after as a means to drive sustainable processes .
Synthesis of Dipeptides
Application Summary
This compound can be used in the synthesis of dipeptides. Specifically, it can be used in the creation of tert-Butyloxycarbonyl-protected amino acid ionic liquids, which have been applied to dipeptide synthesis .
Methods of Application
The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Results or Outcomes
The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Metal Catalyzed Cross-Coupling Reactions
Application Summary
Boc-protected compounds like “Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” are frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
Methods of Application
The compound is used as a reagent in these reactions, which are typically catalyzed by palladium .
Results or Outcomes
These reactions are a key step in the synthesis of many complex organic compounds .
Photosensitive Peptide Synthesis
Application Summary
This compound can be used in the synthesis of photosensitive peptides. Specifically, it can be used in the creation of amino acids with a photosensitive moiety .
Methods of Application
The most intuitive solution is to incorporate a photo-controllable amino acid into the peptide backbone . This moves the research focus to the synthesis of amino acids with a photosensitive moiety .
Results or Outcomes
The development of photosensitive peptides opens up new possibilities for the control of peptide and protein function .
Pharmaceutical Testing
Application Summary
“Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate” can be used for pharmaceutical testing .
Methods of Application
This compound can be used as a reference standard for accurate results in pharmaceutical testing .
Results or Outcomes
High-quality reference standards are crucial for ensuring the accuracy and reliability of pharmaceutical testing .
Propiedades
IUPAC Name |
diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)11(13(18)21-7-2)10-8-16(9-10)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCLYNBSLIGGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473874 | |
| Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
CAS RN |
183062-95-5 | |
| Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



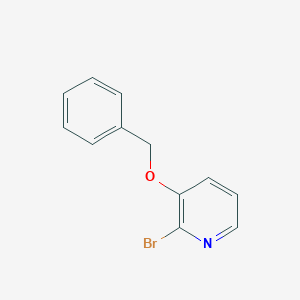
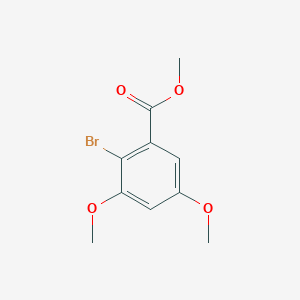
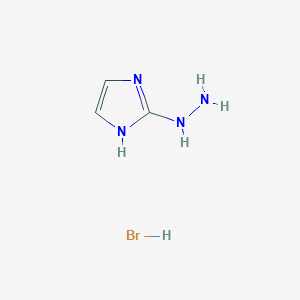
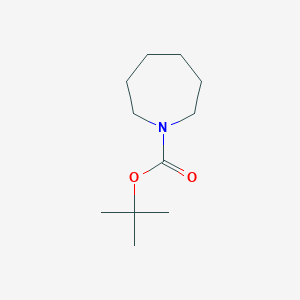
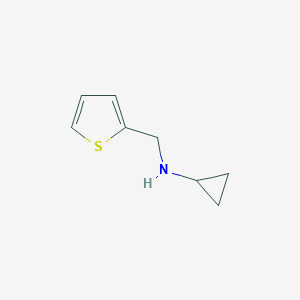
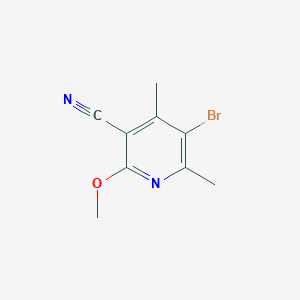
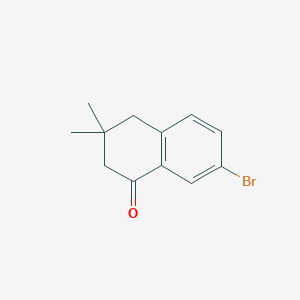
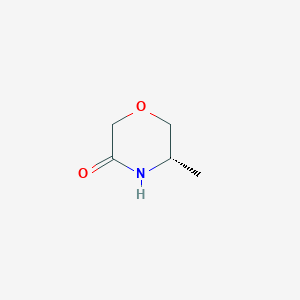
![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)
